3-Allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol 3-Allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a 3-methylphenyl substituent at position 1, an allyl substituent at position 3, a chloro substituent at position 6 and two hydroxy substituents at positions 7 and 8. High affinity, selective dopamine D1-like receptor agonist. Ki values are 3.2, 3.1, 186, 66, 335, 1167, 1251 and 1385 nM at recombinant D1, D5, D2, D3, D4, 5-HT2A, alpha1A and alpha1B receptors respectively. Stimulates adenylyl cyclase (EC50 = 65 nM) but not phosphoinositide hydrolysis. Induces extreme arousal and hyperlocomotion following subcutaneous administration in monkeys. It has a role as a dopamine agonist. It is a benzazepine, a member of catechols, an organochlorine compound and a tertiary amino compound. It is a conjugate acid of a N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol(1+).
Brand Name: Vulcanchem
CAS No.: 74115-08-5
VCID: VC0543315
InChI: InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3
SMILES: CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C
Molecular Formula: C20H22ClNO2
Molecular Weight: 343.8 g/mol

3-Allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

CAS No.: 74115-08-5

Inhibitors

VCID: VC0543315

Molecular Formula: C20H22ClNO2

Molecular Weight: 343.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-Allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol - 74115-08-5

CAS No. 74115-08-5
Product Name 3-Allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Molecular Formula C20H22ClNO2
Molecular Weight 343.8 g/mol
IUPAC Name 9-chloro-5-(3-methylphenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Standard InChI InChI=1S/C20H22ClNO2/c1-3-8-22-9-7-15-16(11-18(23)20(24)19(15)21)17(12-22)14-6-4-5-13(2)10-14/h3-6,10-11,17,23-24H,1,7-9,12H2,2H3
Standard InChIKey HLNOXCRCYMOMLA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C
Canonical SMILES CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)CC=C
Appearance Solid powder
Description N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a 3-methylphenyl substituent at position 1, an allyl substituent at position 3, a chloro substituent at position 6 and two hydroxy substituents at positions 7 and 8. High affinity, selective dopamine D1-like receptor agonist. Ki values are 3.2, 3.1, 186, 66, 335, 1167, 1251 and 1385 nM at recombinant D1, D5, D2, D3, D4, 5-HT2A, alpha1A and alpha1B receptors respectively. Stimulates adenylyl cyclase (EC50 = 65 nM) but not phosphoinositide hydrolysis. Induces extreme arousal and hyperlocomotion following subcutaneous administration in monkeys. It has a role as a dopamine agonist. It is a benzazepine, a member of catechols, an organochlorine compound and a tertiary amino compound. It is a conjugate acid of a N-allyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol(1+).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-allyl-6-chloro-7,8-dihydroxy-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
SKF 83822
Reference 1: Paci P, Gabriele S, Ris L. A new method allowing long-term potentiation recordings in hippocampal organotypic slices. Brain Behav. 2017 Apr 12;7(5):e00692. doi: 10.1002/brb3.692. eCollection 2017 May. PubMed PMID: 28523233; PubMed Central PMCID: PMC5434196.
2: Abraham AD, Neve KA, Lattal KM. Activation of D1/5 Dopamine Receptors: A Common Mechanism for Enhancing Extinction of Fear and Reward-Seeking Behaviors. Neuropsychopharmacology. 2016 Jul;41(8):2072-81. doi: 10.1038/npp.2016.5. Epub 2016 Jan 14. PubMed PMID: 26763483; PubMed Central PMCID: PMC4908654.
3: Komal P, Estakhr J, Kamran M, Renda A, Nashmi R. cAMP-dependent protein kinase inhibits α7 nicotinic receptor activity in layer 1 cortical interneurons through activation of D1/D5 dopamine receptors. J Physiol. 2015 Aug 15;593(16):3513-32. doi: 10.1113/JP270469. Epub 2015 Jun 25. PubMed PMID: 25990637; PubMed Central PMCID: PMC4560582.
4: Gildea JJ, Shah IT, Van Sciver RE, Israel JA, Enzensperger C, McGrath HE, Jose PA, Felder RA. The cooperative roles of the dopamine receptors, D1R and D5R, on the regulation of renal sodium transport. Kidney Int. 2014 Jul;86(1):118-26. doi: 10.1038/ki.2014.5. Epub 2014 Feb 19. PubMed PMID: 24552847; PubMed Central PMCID: PMC4077925.
5: Ehrlich AT, Furuyashiki T, Kitaoka S, Kakizuka A, Narumiya S. Prostaglandin E receptor EP1 forms a complex with dopamine D1 receptor and directs D1-induced cAMP production to adenylyl cyclase 7 through mobilizing G(βγ) subunits in human embryonic kidney 293T cells. Mol Pharmacol. 2013 Sep;84(3):476-86. doi: 10.1124/mol.113.087288. Epub 2013 Jul 10. PubMed PMID: 23842570.
6: Ruskin DN, Svedova J, Cote JL, Sandau U, Rho JM, Kawamura M Jr, Boison D, Masino SA. Ketogenic diet improves core symptoms of autism in BTBR mice. PLoS One. 2013 Jun 5;8(6):e65021. doi: 10.1371/journal.pone.0065021. Print 2013. PubMed PMID: 23755170; PubMed Central PMCID: PMC3673987.
7: Wigestrand MB, Fonnum F, Ivar Walaas S. Subunit-specific modulation of [(3)H]MK-801 binding to NMDA receptors mediated by dopamine receptor ligands in rodent brain. Neurochem Int. 2012 Jul;61(2):266-76. doi: 10.1016/j.neuint.2012.04.017. Epub 2012 Apr 25. PubMed PMID: 22561101.
8: Gangarossa G, Di Benedetto M, O'Sullivan GJ, Dunleavy M, Alcacer C, Bonito-Oliva A, Henshall DC, Waddington JL, Valjent E, Fisone G. Convulsant doses of a dopamine D1 receptor agonist result in Erk-dependent increases in Zif268 and Arc/Arg3.1 expression in mouse dentate gyrus. PLoS One. 2011 May 3;6(5):e19415. doi: 10.1371/journal.pone.0019415. PubMed PMID: 21559295; PubMed Central PMCID: PMC3086923.
9: Harrison LM, He Y. Rhes and AGS1/Dexras1 affect signaling by dopamine D1 receptors through adenylyl cyclase. J Neurosci Res. 2011 Jun;89(6):874-82. doi: 10.1002/jnr.22604. Epub 2011 Mar 3. PubMed PMID: 21374700; PubMed Central PMCID: PMC3077464.
10: Davis MI, Puhl HL 3rd. Nr4a1-eGFP is a marker of striosome-matrix architecture, development and activity in the extended striatum. PLoS One. 2011 Jan 28;6(1):e16619. doi: 10.1371/journal.pone.0016619. Erratum in: PLoS One. 2011;6(2). doi:10.1371/annotation/83671a73-38e3-4ba4-b016-81264138a0ac. PubMed PMID: 21305052; PubMed Central PMCID: PMC3030604.
11: Martella G, Madeo G, Schirinzi T, Tassone A, Sciamanna G, Spadoni F, Stefani A, Shen J, Pisani A, Bonsi P. Altered profile and D2-dopamine receptor modulation of high voltage-activated calcium current in striatal medium spiny neurons from animal models of Parkinson's disease. Neuroscience. 2011 Mar 17;177:240-51. doi: 10.1016/j.neuroscience.2010.12.057. Epub 2010 Dec 31. PubMed PMID: 21195752.
12: Verma V, Hasbi A, O'Dowd BF, George SR. Dopamine D1-D2 receptor Heteromer-mediated calcium release is desensitized by D1 receptor occupancy with or without signal activation: dual functional regulation by G protein-coupled receptor kinase 2. J Biol Chem. 2010 Nov 5;285(45):35092-103. doi: 10.1074/jbc.M109.088625. Epub 2010 Aug 31. PubMed PMID: 20807772; PubMed Central PMCID: PMC2966123.
13: Fujita S, Kiguchi M, Kobayashi M, Kinsella A, Koshikawa N, Waddington JL. Assessment of jaw movements by magnetic sensor in relation to topographies of orofacial behaviour in freely moving rats: Studies with the dopamine D(1)-like receptor agonists SKF 83822 vs SKF 83959. Eur J Pharmacol. 2010 Apr 25;632(1-3):39-44. doi: 10.1016/j.ejphar.2010.01.018. Epub 2010 Feb 1. PubMed PMID: 20122923.
14: Stolzenberg DS, Zhang KY, Luskin K, Ranker L, Bress J, Numan M. Dopamine D(1) receptor activation of adenylyl cyclase, not phospholipase C, in the nucleus accumbens promotes maternal behavior onset in rats. Horm Behav. 2010 Jan;57(1):96-104. doi: 10.1016/j.yhbeh.2009.09.014. Epub 2009 Sep 30. PubMed PMID: 19799904.
15: O'Sullivan GJ, Dunleavy M, Hakansson K, Clementi M, Kinsella A, Croke DT, Drago J, Fienberg AA, Greengard P, Sibley DR, Fisone G, Henshall DC, Waddington JL. Dopamine D1 vs D5 receptor-dependent induction of seizures in relation to DARPP-32, ERK1/2 and GluR1-AMPA signalling. Neuropharmacology. 2008 Jun;54(7):1051-61. doi: 10.1016/j.neuropharm.2008.02.011. Epub 2008 Feb 21. PubMed PMID: 18367215; PubMed Central PMCID: PMC3789368.
16: Wirtshafter D. Rotation and immediate-early gene expression in rats treated with the atypical D1 dopamine agonist SKF 83822. Pharmacol Biochem Behav. 2007 Mar;86(3):505-10. Epub 2007 Jan 20. PubMed PMID: 17306871; PubMed Central PMCID: PMC1913484.
17: Makihara Y, Okuda Y, Kawada C, Matsumoto M, Waddington JL, Koshikawa N, Tomiyama K. Differential involvement of cyclase- versus non-cyclase-coupled D1-like dopamine receptors in orofacial movement topography in mice: studies with SKF 83822. Neurosci Lett. 2007 Mar 19;415(1):6-10. Epub 2006 Dec 29. PubMed PMID: 17234342.
18: Fujita S, Lee J, Kiguchi M, Uchida T, Cools AR, Waddington JL, Koshikawa N. Topographical resolution of jaw movements mediated by cyclase- vs. non-cyclase-coupled dopamine D(1)-like receptors: studies with SK&F 83822. Eur J Pharmacol. 2006 May 24;538(1-3):94-100. Epub 2006 May 8. PubMed PMID: 16682023.
19: O'Sullivan GJ, Roth BL, Kinsella A, Waddington JL. SK&F 83822 distinguishes adenylyl cyclase from phospholipase C-coupled dopamine D1-like receptors: behavioural topography. Eur J Pharmacol. 2004 Feb 23;486(3):273-80. PubMed PMID: 14985049.
20: Peacock L, Gerlach J. Aberrant behavioral effects of a dopamine D1 receptor antagonist and agonist in monkeys: evidence of uncharted dopamine D1 receptor actions. Biol Psychiatry. 2001 Oct 1;50(7):501-9. PubMed PMID: 11600103.
PubChem Compound 10020353
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator